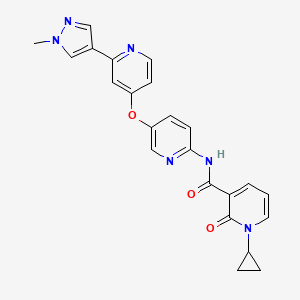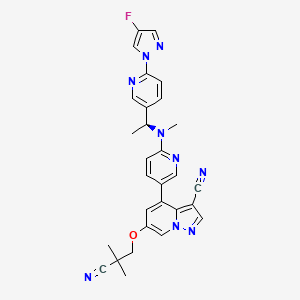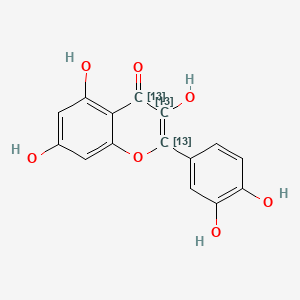
Nefopam-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nefopam-d3 Hydrochloride is a deuterated form of Nefopam Hydrochloride, a centrally acting, non-opioid analgesic used primarily for the treatment of moderate to severe pain. It is known for its central stimulant and sympathomimetic properties. This compound is structurally similar to Nefopam but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nefopam-d3 Hydrochloride involves the introduction of deuterium atoms into the Nefopam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with the preparation of Nefopam.
Deuterium Exchange: The hydrogen atoms in Nefopam are replaced with deuterium atoms using a deuterium source such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Hydrochloride Formation: The deuterated Nefopam is then converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Nefopam are synthesized and subjected to deuterium exchange reactions.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Formulation: The final product is formulated into the desired dosage forms, such as tablets or injectable solutions.
Analyse Chemischer Reaktionen
Types of Reactions
Nefopam-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted analogs with various functional groups.
Wissenschaftliche Forschungsanwendungen
Nefopam-d3 Hydrochloride has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to study the metabolic pathways and pharmacokinetics of the compound using techniques like mass spectrometry.
Pain Management Research: It is used in preclinical and clinical studies to evaluate its efficacy and safety as an analgesic.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and their effects on metabolism and efficacy.
Biological Research: this compound is employed in studies exploring its effects on neurotransmitter systems and pain pathways.
Wirkmechanismus
Nefopam-d3 Hydrochloride exerts its analgesic effects through multiple mechanisms:
Triple Monoamine Reuptake Inhibition: It inhibits the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Antihyperalgesic Activity: The compound modulates glutamatergic transmission, reducing hyperalgesia and pain perception.
Central Stimulant Effects: this compound has central stimulant properties, which contribute to its analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nefopam Hydrochloride: The non-deuterated form of Nefopam-d3 Hydrochloride, used for similar analgesic purposes.
Orphenadrine: A centrally acting muscle relaxant with structural similarities to Nefopam.
Diphenhydramine: An antihistamine with central nervous system effects similar to Nefopam.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the compound’s metabolic pathways. This makes it a valuable tool in drug development and research.
Eigenschaften
Molekularformel |
C17H20ClNO |
|---|---|
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i1D3; |
InChI-Schlüssel |
CNNVSINJDJNHQK-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



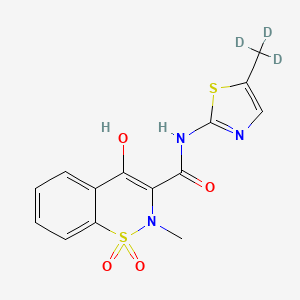
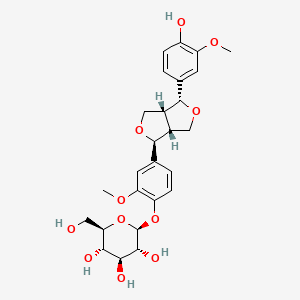
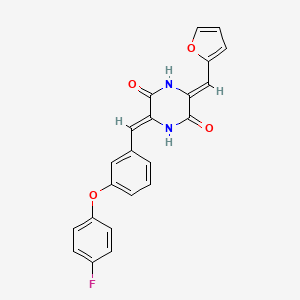
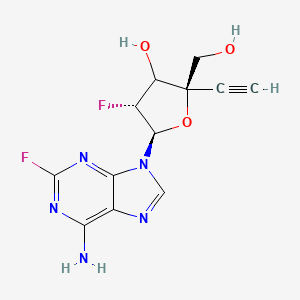
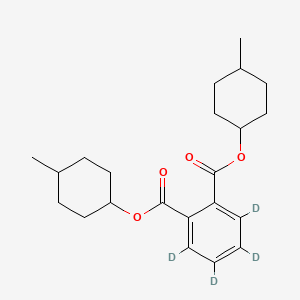
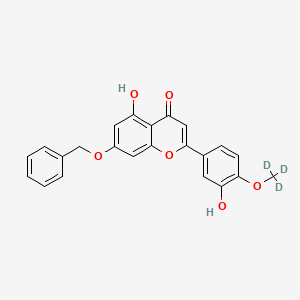
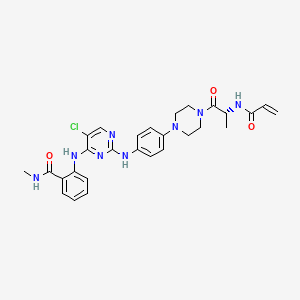
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
